Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

1-methylindole-5-carbonitrile structure
1-methylindole-5-carbonitrile structure
Product Name:1-methylindole-5-carbonitrile
N.o CAS:91634-11-6
MF:C10H8N2
MW:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513
Update Time:2024-10-26

1-methylindole-5-carbonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methyl-1H-indole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl-
    • 1-methylindole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl
    • 1-methyl-indole-5-carbonitrile
    • 5-cyano-1-methylindole
    • 5-cyanoindole methyl ester
    • 5-cyano-N-methylindole
    • N-methyl-5-cyanoindole
    • 1-Methyl-1H-indole-5-carbonitrile (ACI)
    • Indole-5-carbonitrile, 1-methyl- (7CI)
    • ALBB-010773
    • A1-01201
    • 1-METHYL-1H-INDOL-5-YL CYANIDE
    • AKOS005172560
    • 1H-Indole-5-carbonitrile, 1-methyl-
    • AS-8588
    • MFCD09025840
    • DTXSID70465001
    • SCHEMBL1779268
    • SY081344
    • J-504891
    • CS-0036610
    • 91634-11-6
    • DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • PB48486
    • STL426863
    • MDL: MFCD09025840
    • Inchi: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
    • Chave InChI: DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • SMILES: N#CC1C=C2C=CN(C2=CC=1)C

Propriedades Computadas

  • Massa Exacta: 156.06900
  • Massa monoisotópica: 156.068748264g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 215
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 28.7Ų

Propriedades Experimentais

  • Densidade: 1.09
  • Ponto de Fusão: 72 °C
  • Ponto de ebulição: 327.8°Cat760mmHg
  • Ponto de Flash: 152°C
  • Índice de Refracção: 1.603
  • PSA: 28.72000
  • LogP: 2.04998

1-methylindole-5-carbonitrile Informações de segurança

  • Classe de Perigo:IRRITANT

1-methylindole-5-carbonitrile Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-methylindole-5-carbonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ;  3 h
Referência
Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6]
Hou, Yanan; et al, Green Chemistry, 2023, 25(6), 2279-2286

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Referência
Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction
Zhuang, Weihui; et al, Organic Letters, 2022, 24(23), 4229-4233

Método de produção 3

Condições de reacção
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ;  30 min, 170 °C
Referência
Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent
Gadge, Sandip T.; et al, RSC Advances, 2014, 4(91), 50271-50276

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ;  0 °C; 25 - 80 °C
1.2 Solvents: Water
Referência
Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors
Gao, Jun; et al, European Journal of Medicinal Chemistry, 2020, 190,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ;  24 h, 130 °C
Referência
Revisiting the synthesis of aryl nitriles: a pivotal role of CAN
Saikia, Rakhee; et al, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Referência
Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes
Gerber, Roman; et al, Chemistry - A European Journal, 2012, 18(10), 2978-2986

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  reflux
Referência
C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone
Anastasiou, Ioannis; et al, ChemSusChem, 2020, 13(10), 2786-2791

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer
Ouyang, Jun-Yao; et al, Organic Letters, 2023, 25(35), 6549-6554

Método de produção 9

Condições de reacção
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline ,  Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  24 h, 80 °C
1.2 Reagents: Ethyl acetate
Referência
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine
Ueda, Yohei; et al, Chemical Science, 2019, 10(4), 994-999

Método de produção 10

Condições de reacção
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
Referência
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; et al, ACS Catalysis, 2019, 9(4), 3360-3365

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium ,  tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

Método de produção 12

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile
Malapit, Christian A.; et al, Angewandte Chemie, 2016, 55(1), 326-330

1-methylindole-5-carbonitrile Raw materials

1-methylindole-5-carbonitrile Preparation Products

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